molecular formula C15H16BrClN2O2 B586948 N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid CAS No. 1246817-41-3

N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid

Cat. No.: B586948
CAS No.: 1246817-41-3
M. Wt: 371.659
InChI Key: PJDRSVWUSJGAHJ-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic Acid (CAS 1246817-41-3) is a high-purity chemical intermediate primarily employed in pharmaceutical research for the development of Sartan-class therapeutics, a family of Angiotensin II Receptor Blockers (ARBs) that includes important antihypertensive medications . This compound features a core imidazole structure substituted at the 1-position with a 4-bromobenzyl group, at the 2-position with a butyl chain, and at the 4-position with a chlorine atom, culminating in a carboxylic acid functional group at the 5-position. Its primary research value lies in its role as a precursor in the synthesis of more complex imidazole-derived molecules that act as potent AT1 receptor antagonists . The structural elements of this compound—specifically the 2-butyl and 4-chloro substituents on the imidazole ring—are known from structure-activity relationship (SAR) studies to be critical for effective binding to the AT1 receptor subtype, thereby blocking the hypertensive effects of angiotensin II . With a molecular formula of C₁₅H₁₇BrClN₂O₂ and a molecular weight of 327.23, it is characterized by a purity exceeding 98% . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[(4-bromophenyl)methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrClN2O2/c1-2-3-4-12-18-14(17)13(15(20)21)19(12)9-10-5-7-11(16)8-6-10/h5-8H,2-4,9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDRSVWUSJGAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Imidazole Ring Formation

The synthesis begins with the construction of the 2-butyl-4-chloroimidazole scaffold. A widely adopted method involves cyclization of valeronitrile derivatives with chloroacetyl chloride under basic conditions. For example:

  • Valeronitrile imidate formation : Valeronitrile (pentanenitrile) reacts with methanol and HCl to form methyl pentanimidate.

  • Cyclization : The imidate undergoes cyclization with glycine methyl ester in the presence of ammonia, yielding 2-butyl-4,5-dihydro-1H-imidazol-5-one.

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) introduces the 4-chloro substituent, forming 2-butyl-5-chloro-1H-imidazole.

Key parameters include:

  • Temperature : 80–100°C for cyclization.

  • Catalysts : Ammonia gas or ammonium acetate.

  • Yield : 65–72% after purification.

Introduction of the 4-Bromobenzyl Group

Alkylation at the N1 position of the imidazole core is achieved via nucleophilic substitution:

  • Base selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in dimethylacetamide (DMAc) deprotonates the imidazole nitrogen.

  • Alkylation : 4-Bromobenzyl bromide reacts with the imidazole intermediate at 60–80°C for 4–6 hours.

  • Workup : The product is isolated via aqueous extraction and recrystallization from ethanol/water (yield: 58–64%).

Regioselectivity challenges : Competing alkylation at N3 is mitigated using bulky bases like lithium diisopropylamide (LDA) to favor N1 substitution.

Oxidation of Aldehyde to Carboxylic Acid

The final step involves oxidation of the 5-carbaldehyde intermediate to the carboxylic acid. Two principal methods are employed:

Chromium-Based Oxidation

Reagents : Potassium dichromate (K₂Cr₂O₇) or chromium trioxide (CrO₃) in sulfuric acid.
Conditions :

  • Temperature : 0–5°C (exothermic reaction).

  • Reaction time : 2–4 hours.

  • Yield : 70–75%.

Limitations :

  • Toxic byproducts (Cr³⁺ waste).

  • Requires careful pH control to prevent over-oxidation.

Manganese Dioxide Oxidation

Reagents : Activated MnO₂ in acetone or dichloromethane.
Conditions :

  • Temperature : Reflux (56–60°C).

  • Reaction time : 6–8 hours.

  • Yield : 68–72%.

Advantages :

  • Mild conditions preserve acid-sensitive functional groups.

  • Simplified workup via filtration.

Industrial-Scale Production Optimization

Continuous Flow Reactors

Modern facilities employ flow chemistry to enhance efficiency:

  • Residence time : 8–12 minutes per oxidation step.

  • Throughput : 50–60 kg/day per reactor module.

Solvent Recycling

  • DMF recovery : Distillation at 100–120°C under reduced pressure (85% recovery rate).

  • Waste reduction : Closed-loop systems reduce solvent use by 40%.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR :

    • Aldehyde proton (pre-oxidation): δ 9.8–10.2 ppm (singlet).

    • Carboxylic acid proton (post-oxidation): δ 12.1–12.5 ppm (broad).

  • HRMS : Molecular ion peak at m/z 371.659 (C₁₅H₁₆BrClN₂O₂).

Purity Assessment

HPLC conditions :

  • Column : C18, 5 µm, 250 × 4.6 mm.

  • Mobile phase : 60:40 acetonitrile/0.1% trifluoroacetic acid.

  • Retention time : 8.2 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

Common impurities :

  • N3-alkylated isomer : 3–5% yield without bulky bases.

  • Over-oxidation products : Dicarboxylic acids (<2% with MnO₂).

Solutions :

  • Chromatographic purification : Silica gel column with ethyl acetate/hexane (1:3).

  • Crystallization : Ethanol/water (3:1) removes polar impurities.

Scale-Up Limitations

Oxygen sensitivity :

  • Inert atmosphere : Nitrogen or argon sparging during oxidation.

  • Process analytical technology (PAT) : Real-time monitoring of dissolved O₂.

Emerging Methodologies

Biocatalytic Oxidation

Enzyme : Aldehyde oxidase (AOX1) in phosphate buffer (pH 7.4).
Advantages :

  • Room temperature reactions (25°C).

  • 82–85% yield with negligible byproducts.

Photocatalytic Methods

Catalyst : TiO₂ nanoparticles under UV light (365 nm).
Conditions :

  • Reaction time : 3–4 hours.

  • Yield : 78–80%.

Comparative Data Tables

Table 1: Oxidation Methods for 5-Carbaldehyde Intermediate

MethodReagentsTemperature (°C)Yield (%)Purity (%)
Chromium-basedK₂Cr₂O₇/H₂SO₄0–570–7598.5
Manganese dioxideMnO₂56–6068–7299.1
BiocatalyticAOX12582–8599.3

Table 2: Industrial-Scale Production Metrics

ParameterBatch ProcessContinuous Flow
Annual capacity (kg)1,20018,000
Solvent use (L/kg)12075
Energy consumption850 kWh/kg480 kWh/kg

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl chain, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the imidazole ring or the bromobenzyl group, potentially leading to dehalogenation or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Dehalogenated compounds, hydrogenated imidazole derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for studies in pharmacology and toxicology. It may interact with various biological targets, influencing cellular processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its imidazole ring is a common pharmacophore in many drugs, suggesting possible applications in treating diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid exerts its effects would depend on its specific interactions with molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The bromobenzyl and butyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Variations: Imidazole vs. Imidazolidinone derivatives (e.g., ) introduce a saturated ring with a thioxo group, altering electronic properties and reducing aromaticity.

Substituent Impact: Halogens: The target compound’s bromine and chlorine atoms enhance lipophilicity and steric bulk compared to non-halogenated analogues like 2-methylimidazole-5-carboxylic acid . Carboxylic Acid vs. Carboxamide: The carboxylic acid group (target compound, ) confers acidity (pKa ~3–4), whereas carboxamide derivatives (e.g., ) are less acidic and may exhibit improved membrane permeability.

Synthetic Routes :

  • Sodium dithionite-mediated reductive cyclization in DMSO is a common method for synthesizing imidazole and benzimidazole derivatives . Functional group interconversion (e.g., oxidation of aldehyde to carboxylic acid) is critical for generating the target compound’s carboxylate moiety .

Physicochemical and Functional Comparisons

  • Molecular Weight and Solubility :
    The target compound’s molecular weight (~371.66 g/mol, estimated) exceeds simpler analogues like 2-methylimidazole-5-carboxylic acid (MW ~156.15 g/mol) , reducing aqueous solubility. Bromine and chlorine atoms further contribute to hydrophobicity, necessitating polar solvents (e.g., DMSO) for handling .
  • Reactivity : The carboxylic acid group enables salt formation or esterification, whereas the aldehyde derivative () is more reactive toward nucleophiles, highlighting the importance of functional group choice in synthetic pathways .

Biological Activity

N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid (CAS Number: 1246817-41-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by diverse research findings.

  • Molecular Formula : C15H17BrClN2O2
  • Molecular Weight : 371.66 g/mol
  • Structure : The compound features an imidazole ring, which is known for its biological significance.

1. Antibacterial Activity

Several studies have highlighted the antibacterial properties of imidazole derivatives, including this compound.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli ATCC 352187.1 μM
Kanamycin BE. coli ATCC 352186.5 μM
Penicillin GE. coli ATCC 352189.4 μM

This data indicates that the compound exhibits comparable antibacterial efficacy to established antibiotics, suggesting its potential as a therapeutic agent against bacterial infections .

2. Anticancer Activity

Research has demonstrated that this compound can inhibit cancer cell proliferation. In vitro studies using various cancer cell lines have shown that this compound induces apoptosis and cell cycle arrest.

Case Study :
In a study involving prostate cancer cell lines (PC3 and DU145), treatment with the compound resulted in a dose-dependent decrease in cell viability:

Cell LineIC50 (24h)IC50 (48h)IC50 (72h)
PC340.1 μg/mL27.05 μg/mL26.43 μg/mL
DU14598.14 μg/mL62.5 μg/mL41.85 μg/mL

PC3 cells were found to be more sensitive to the compound compared to DU145 cells, indicating a potential selectivity for certain cancer types .

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes relevant in disease processes:

  • CYP Enzyme Inhibition : It has been reported that this compound acts as an inhibitor for several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6), which are crucial in drug metabolism .

The anticancer activity of this compound is attributed to its ability to induce DNA damage and chromatin condensation, leading to apoptosis in sensitive cancer cells . The specific pathways involved include the activation of caspases and modulation of cell cycle regulators.

Q & A

Q. Key Parameters :

VariableRange TestedImpact on Yield
Temperature60–120°CHigher temps favor cyclization but risk decomposition
Solvent (DMF vs. THF)Polar aproticDMF improves solubility but complicates purification
Stoichiometry (Br reagent)1.0–1.5 eqExcess bromine enhances substitution but increases byproducts

What advanced analytical techniques are recommended for resolving structural ambiguities in this compound?

Basic Research Question
Methodological Answer :
Combine NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For imidazole derivatives, ¹H NMR in DMSO-d₆ can resolve aromatic proton splitting patterns and confirm substitution sites (e.g., bromobenzyl group position) . provides an example of using ¹H NMR (400 MHz) to assign peaks for a benzimidazole derivative, noting coupling constants (e.g., J = 8.0 Hz for aromatic protons). HRMS validates molecular weight with <2 ppm error.

Q. Example NMR Data (Hypothetical) :

Proton Positionδ (ppm)MultiplicityAssignment
Imidazole C-H8.12SingletH-2
Bromobenzyl CH₂5.27SingletBenzyl-CH₂
Butyl chain0.9–1.6MultipletAliphatic protons

How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?

Advanced Research Question
Methodological Answer :
Use density functional theory (DFT) to calculate electron density maps and pKa values. Software like Gaussian or COSMO-RS simulates protonation states and hydrolytic stability. emphasizes virtual simulations to predict degradation pathways (e.g., hydrolysis of the chloroimidazole ring at pH < 3). Molecular dynamics (MD) simulations can further assess interactions in aqueous buffers .

Q. Computational Workflow :

Geometry optimization (B3LYP/6-31G* basis set).

Solvent effects modeled using PCM (Polarizable Continuum Model).

Transition-state analysis for hydrolysis.

What strategies address contradictions in biological activity data across different assay systems?

Advanced Research Question
Methodological Answer :
Discrepancies often arise from assay conditions (e.g., cell lines, enzyme isoforms). For imidazole-based compounds:

  • Validate target specificity via in vitro enzyme inhibition assays (e.g., recombinant enzymes vs. cell lysates) .
  • Use orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization for competitive inhibition). demonstrates cross-validation using enzyme kinetics (Km/Vmax) and cellular IC₅₀ values for triazole derivatives.
  • Apply meta-analysis to reconcile data, considering variables like buffer composition or incubation time .

How to design experiments to study the compound’s interaction with cytochrome P450 enzymes?

Advanced Research Question
Methodological Answer :

In vitro assays : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor metabolite formation via LC-MS/MS.

Inhibition screening : Competitive vs. non-competitive mechanisms assessed via Lineweaver-Burk plots.

Docking studies : AutoDock Vina predicts binding poses in CYP3A4/2D6 active sites. ’s benzoheterocyclic derivatives used similar workflows to map hydrophobic interactions with heme groups .

Q. Critical Parameters :

ParameterImpact
Microsome concentrationAffects metabolite turnover rate
Incubation timeProlonged time may induce enzyme inactivation

What purification challenges arise from halogenated byproducts, and how are they resolved?

Basic Research Question
Methodological Answer :
Halogenated impurities (e.g., di-brominated analogs) require orthogonal purification:

Flash chromatography : Gradient elution (hexane/EtOAc → CH₂Cl₂/MeOH).

Recrystallization : Use ethanol/water mixtures to exploit solubility differences. ’s EP monograph for benzimidazole impurities recommends HPLC with a C18 column (0.1% TFA in mobile phase) to resolve halogenated contaminants .

How can researchers ensure reproducibility in scale-up synthesis for preclinical studies?

Advanced Research Question
Methodological Answer :
Implement Quality by Design (QbD) principles:

  • Define critical quality attributes (CQAs): Purity >98%, residual solvents <ICH limits.
  • Use process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR for reaction progress). ’s statistical DoE approach ensures robustness across scales .
  • Conduct stress testing (heat, humidity) to identify degradation pathways.

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